molecular formula C16H23N3OS B2394231 N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2320172-83-4

N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2394231
CAS No.: 2320172-83-4
M. Wt: 305.44
InChI Key: AEPQSMHDIWPJLR-UHFFFAOYSA-N
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Description

N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a diazepane ring, a phenyl group, and a tetrahydrothiophenyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the diazepane ring in the presence of a strong base.

    Attachment of the Tetrahydrothiophenyl Moiety: The tetrahydrothiophenyl group is typically introduced through a nucleophilic addition reaction, where a thiol reacts with an alkene or alkyne precursor.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, bases, and nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide can be compared with other similar compounds, such as:

  • N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide .
  • N-(tert-butyl)-2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazole .
  • 6-((Tetrahydrothiophen-3-yl)oxy)nicotinamide .

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, leading to distinct chemical and biological properties.

Properties

IUPAC Name

N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c20-16(17-14-5-2-1-3-6-14)19-9-4-8-18(10-11-19)15-7-12-21-13-15/h1-3,5-6,15H,4,7-13H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPQSMHDIWPJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC=CC=C2)C3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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